molecular formula C57H83N3O39S B8210833 Piroxicam-beta-cyclodextrincomplex

Piroxicam-beta-cyclodextrincomplex

Cat. No.: B8210833
M. Wt: 1466.3 g/mol
InChI Key: LBPBSKKEZXLVBQ-UHFFFAOYSA-N
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Description

Piroxicam-beta-cyclodextrincomplex is a compound formed by the inclusion of piroxicam, a nonsteroidal anti-inflammatory drug (NSAID), within the cavity of beta-cyclodextrin, an inert cyclic macromolecule. This complexation enhances the solubility and bioavailability of piroxicam, leading to a faster onset of action and potentially reduced gastrointestinal side effects compared to standard piroxicam .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of piroxicam-beta-cyclodextrincomplex involves the formation of inclusion compounds. One common method is the freeze-drying technique, where piroxicam and beta-cyclodextrin are dissolved in a suitable solvent, mixed, and then freeze-dried to obtain the complex . Another method involves spray-drying, which is applicable on both pilot and industrial scales .

Industrial Production Methods: Industrial production of this compound typically employs the spray-drying method due to its scalability and efficiency. This process involves dissolving piroxicam and beta-cyclodextrin in a solvent, followed by atomization and drying to form the inclusion complex .

Mechanism of Action

The mechanism of action of piroxicam-beta-cyclodextrincomplex involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX enzymes, piroxicam reduces the production of prostaglandins, thereby alleviating inflammation and pain . The inclusion of piroxicam in beta-cyclodextrin enhances its solubility and bioavailability, leading to a faster onset of action .

Properties

IUPAC Name

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPBSKKEZXLVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H83N3O39S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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